Cas no 10314-06-4 (N,N-Phthaloyl-GABA chloride)

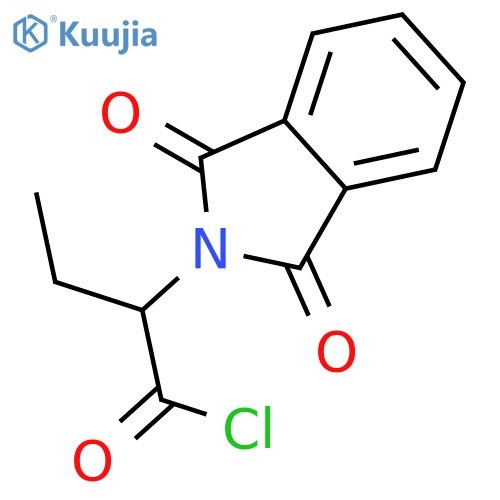

N,N-Phthaloyl-GABA chloride structure

商品名:N,N-Phthaloyl-GABA chloride

CAS番号:10314-06-4

MF:C12H10ClNO3

メガワット:251.665702342987

MDL:MFCD11518900

CID:1075965

PubChem ID:329819273

N,N-Phthaloyl-GABA chloride 化学的及び物理的性質

名前と識別子

-

- 1-(2-Phthalimidobutyryl)chloride

- 1-(2-PhthaliMidobutanoyl)chloride

- 4-(1,3-dioxoisoindolin-2-yl)butanoyl chloride

- 001689

- 4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)butyryl chloride

- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride

- 4-(1,3-dioxo-1,3-dihydroisoindol-2-yl)butyryl chloride

- 4-phthalimidobutanoyl chloride

- 4-phthalimidobutyryl chloride

- AC1LC5VR

- BB_SC-1520

- CTK6G5506

- N-(4-Chloro-4-oxobutyl)phthalimide

- N,N-phthaloyl-GABA chloride

- SBB001831

- ZERO

- 10314-06-4

- DTXSID00344178

- NS-03754

- 4-(1,3-dioxoisoindol-2-yl)butanoyl chloride

- BBL029724

- F2190-0730

- SB64111

- SCHEMBL922425

- MFCD02656536

- DA-16125

- W-204481

- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride #

- 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoyl chloride

- gamma-phthalimidobutyryl chloride

- 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-butyryl chloride

- AT29531

- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride, AldrichCPR

- STL382033

- 4-(1,3-dioxoisoindolin-2-yl)butanoylchloride

- AKOS015946050

- N,N-Phthaloyl-GABA chloride

-

- MDL: MFCD11518900

- インチ: InChI=1S/C12H10ClNO3/c13-10(15)6-3-7-14-11(16)8-4-1-2-5-9(8)12(14)17/h1-2,4-5H,3,6-7H2

- InChIKey: STXHPGKNMJVJKL-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=O)N(CCCC(=O)Cl)C2=O

計算された属性

- せいみつぶんしりょう: 251.035

- どういたいしつりょう: 251.0349209g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- PSA: 54.45

N,N-Phthaloyl-GABA chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB236382-1g |

N-(4-Chloro-4-oxobutyl)phthalimide; . |

10314-06-4 | 1g |

€189.20 | 2025-02-19 | ||

| Chemenu | CM257888-5g |

4-(1,3-Dioxoisoindolin-2-yl)butanoyl chloride |

10314-06-4 | 95% | 5g |

$426 | 2021-08-18 | |

| abcr | AB236382-1 g |

N-(4-Chloro-4-oxobutyl)phthalimide; . |

10314-06-4 | 1 g |

€280.00 | 2023-07-20 | ||

| TRC | P399635-50mg |

1-(2-Phthalimidobutyryl)chloride |

10314-06-4 | 50mg |

$ 50.00 | 2022-06-03 | ||

| Chemenu | CM257888-5g |

4-(1,3-Dioxoisoindolin-2-yl)butanoyl chloride |

10314-06-4 | 95% | 5g |

$332 | 2023-11-26 | |

| Ambeed | A348616-5g |

4-(1,3-Dioxoisoindolin-2-yl)butanoyl chloride |

10314-06-4 | 95% | 5g |

$305.0 | 2025-03-01 | |

| OTAVAchemicals | 1048228-250MG |

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoyl chloride |

10314-06-4 | 95% | 250MG |

$148 | 2023-06-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTK449-5g |

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoyl chloride |

10314-06-4 | 95% | 5g |

¥1899.0 | 2024-04-26 | |

| 1PlusChem | 1P008UNN-5g |

1-(2-PhthaliMidobutanoyl)chloride |

10314-06-4 | 95% | 5g |

$222.00 | 2023-12-26 | |

| A2B Chem LLC | AE12179-5g |

1-(2-Phthalimidobutyryl)chloride |

10314-06-4 | 95% | 5g |

$223.00 | 2024-04-20 |

N,N-Phthaloyl-GABA chloride 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

10314-06-4 (N,N-Phthaloyl-GABA chloride) 関連製品

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:10314-06-4)N,N-Phthaloyl-GABA chloride

清らかである:99%

はかる:5g

価格 ($):274.0